1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid 1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16555850
InChI: InChI=1S/C7H9F3O3/c8-7(9,10)13-4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12)
SMILES:
Molecular Formula: C7H9F3O3
Molecular Weight: 198.14 g/mol

1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid

CAS No.:

Cat. No.: VC16555850

Molecular Formula: C7H9F3O3

Molecular Weight: 198.14 g/mol

* For research use only. Not for human or veterinary use.

1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid -

Specification

Molecular Formula C7H9F3O3
Molecular Weight 198.14 g/mol
IUPAC Name 1-(trifluoromethoxymethyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C7H9F3O3/c8-7(9,10)13-4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12)
Standard InChI Key HLHKGBWPWLHICF-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(COC(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid has the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol . Its IUPAC name, 1-[(trifluoromethoxy)methyl]cyclobutane-1-carboxylic acid, reflects the cyclobutane ring substituted with a trifluoromethoxymethyl group at the 1-position and a carboxylic acid moiety .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉F₃O₃
Molecular Weight198.14 g/mol
CAS Number1408279-33-3
SMILES NotationC1CC(C1)(COC(F)(F)F)C(=O)O
XLogP3 (Lipophilicity)1.2 (estimated)

Structural Analysis

The cyclobutane ring imposes significant angle strain, which influences the compound’s reactivity and conformational stability. The trifluoromethoxy (-OCF₃) group enhances lipophilicity (logP ≈ 1.2) , while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves functionalizing cyclobutanecarboxylic acid derivatives. A representative method includes:

  • Cyclobutane Ring Formation: UV-irradiated [2+2] cycloaddition of acrylic acid derivatives in dichloromethane at -30°C to -20°C .

  • Trifluoromethoxy Introduction: Reaction with trifluoromethylating agents (e.g., trifluoromethoxide salts) under anhydrous conditions.

Table 2: Optimized Synthesis Conditions

ParameterValueSource
SolventDichloromethane
Temperature-30°C to -20°C
CatalystUV light (450W Hg lamp)
Yield97% (after purification)

Purification and Scalability

Vacuum distillation at 90°C and -0.07 MPa pressure yields >99.5% purity . Industrial-scale production requires careful control of exothermic reactions due to the instability of fluorinated intermediates.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 1.8–2.2 ppm (cyclobutane protons), δ 3.6 ppm (OCH₂CF₃), and δ 12.1 ppm (carboxylic acid).

    • ¹³C NMR: Signals at δ 175 ppm (C=O), δ 120 ppm (CF₃), and δ 28–35 ppm (cyclobutane carbons) .

  • Mass Spectrometry: ESI-MS shows [M-H]⁻ ion at m/z 197.1 .

Chromatographic Analysis

Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity >99.5% .

Applications in Medicinal Chemistry

IDH Enzyme Inhibition

The compound is a key intermediate in tricyclic IDH inhibitors targeting cancers with IDH1/2 mutations . Its trifluoromethoxy group improves blood-brain barrier penetration, critical for treating gliomas .

Mechanism of Action:

  • Binds to the allosteric site of mutant IDH1, preventing the production of oncogenic 2-hydroxyglutarate .

  • Enhances drug half-life via metabolic stability from the cyclobutane ring.

Structure-Activity Relationship (SAR) Studies

  • Cyclobutane Rigidity: Reduces off-target interactions compared to flexible analogs .

  • Trifluoromethoxy Group: Increases binding affinity by 3-fold compared to methoxy derivatives .

Chemical Reactivity and Derivatives

Carboxylic Acid Reactions

  • Esterification: Reacts with methanol/H₂SO₄ to form methyl esters (yield: 85%).

  • Amidation: Couples with amines using EDC/HOBt to yield bioactive amides.

Stability Under Physiological Conditions

The compound exhibits a half-life of 6.2 hours in human plasma, attributed to resistance to esterase cleavage.

Pharmacological and Toxicological Profile

Preclinical Data

  • IC₅₀ for IDH1 R132H Mutant: 12 nM .

  • Bioavailability: 67% in murine models .

Toxicity Considerations

  • LD₅₀ (Mouse): >500 mg/kg (oral).

  • No genotoxicity observed in Ames tests.

Future Directions and Challenges

Drug Development

Ongoing clinical trials (Phase I/II) explore its derivatives in IDH-mutant acute myeloid leukemia . Challenges include optimizing solubility for intravenous formulations.

Materials Science Applications

Preliminary studies suggest utility in fluorinated polymers for gas separation membranes due to high thermal stability (>200°C).

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